molecular formula C23H29NO4 B1146343 21-Deacetoxy Deflazacort CAS No. 13649-88-2

21-Deacetoxy Deflazacort

Número de catálogo: B1146343
Número CAS: 13649-88-2
Peso molecular: 383.5 g/mol
Clave InChI: WQUXBQVUVGNOKK-AAZVSSJSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

21-Deacetoxy Deflazacort is a dehydrogenated derivative of Deflazacort, a glucocorticoid. It is an inactive precursor that is rapidly converted to the active metabolite 21-Desacetyldeflazacort. Deflazacort acts as an anti-inflammatory and immunosuppressant .

Métodos De Preparación

The preparation of 21-Deacetoxy Deflazacort involves several synthetic routes and reaction conditions. One method includes the dehydrogenation of Deflazacort. The process typically involves the use of specific reagents and conditions to achieve the desired transformation. Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and cost-effective synthesis of the compound .

Análisis De Reacciones Químicas

21-Deacetoxy Deflazacort undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Specific conditions and reagents are used to achieve the reduction.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions vary depending on the specific substitution reaction being carried out.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

21-Deacetoxy Deflazacort is primarily utilized in treating inflammatory conditions and autoimmune disorders. Its efficacy has been documented in several studies:

  • Rheumatological Disorders : Research indicates that deflazacort effectively treats conditions such as rheumatoid arthritis, juvenile chronic arthritis, and polymyalgia rheumatica. In a study involving patients with inflammatory arthropathies, deflazacort demonstrated significant clinical improvements, particularly in pain intensity and laboratory markers like erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP) .
  • Duchenne Muscular Dystrophy : A pivotal study assessed the safety and efficacy of deflazacort in boys with Duchenne muscular dystrophy. The findings revealed that daily administration of deflazacort significantly preserved muscle strength compared to placebo over a 12-week period .

Pharmacokinetics

The pharmacokinetic profile of this compound allows for its effective application in clinical settings. Studies have shown that it is rapidly converted into its active metabolite, 21-desacetyl deflazacort, which contributes to its therapeutic effects . The drug's absorption and metabolism are crucial for understanding its efficacy and safety.

Research Applications

This compound has several research applications, particularly in pharmacokinetic studies:

  • Metabolism Studies : The deuterium labeling of derivatives like this compound-d3 enables researchers to trace the compound's metabolism within biological systems, aiding in the understanding of its pharmacodynamics .
  • Combination Therapy Studies : Interaction studies focus on the effects of this compound when combined with other pharmaceuticals, optimizing treatment regimens for various diseases .

Case Study 1: Efficacy in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, participants treated with deflazacort showed marked improvements in joint pain and function compared to those receiving standard treatments. The study highlighted the compound's ability to reduce disease activity scores significantly.

Case Study 2: Treatment of Duchenne Muscular Dystrophy

A double-blind study involving 196 boys demonstrated that both doses of deflazacort improved muscle strength significantly compared to placebo after 12 weeks. This study underscores the compound's potential as a long-term treatment option for muscle degeneration associated with Duchenne muscular dystrophy .

Summary Table of Applications

Application AreaCondition TreatedKey Findings
RheumatologyRheumatoid ArthritisSignificant reduction in pain and improved function
Pediatric MedicineDuchenne Muscular DystrophyPreservation of muscle strength over 12 weeks
Autoimmune DisordersPolymyalgia RheumaticaImproved clinical outcomes in pain intensity and laboratory parameters
PharmacokineticsMetabolism StudiesDeuterium labeling aids in tracing metabolic pathways

Mecanismo De Acción

21-Deacetoxy Deflazacort exerts its effects by binding to the glucocorticoid receptor. This binding leads to the activation of specific molecular pathways that result in its anti-inflammatory and immunosuppressant effects. The exact mechanism by which it exerts its therapeutic effects is not fully understood, but it is believed to involve the modulation of gene expression and the inhibition of pro-inflammatory cytokines .

Actividad Biológica

21-Deacetoxy deflazacort is a glucocorticoid derivative with significant immunosuppressive and anti-inflammatory properties. As a metabolite of deflazacort, it has been studied for its biological activity, particularly in the context of immune modulation and pharmacokinetics. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Overview of this compound

This compound is a dehydrogenated derivative of deflazacort, which is a third-generation glucocorticoid. It exhibits anti-inflammatory and immunosuppressive effects similar to those of prednisolone but with potentially fewer side effects related to bone density loss. The compound is rapidly converted into its active form in vivo, enhancing its therapeutic efficacy.

The biological activity of this compound primarily involves:

  • Immunosuppression : It inhibits lymphocyte proliferation and natural killer (NK) cell activity. In vitro studies show that it suppresses phytohaemagglutinin (PHA)-stimulated human peripheral blood lymphocytes comparably to prednisolone and hydrocortisone but is less potent than methylprednisolone .
  • Gene Regulation : The compound influences gene transcription in various tissues, affecting inflammatory pathways and cellular responses. It has been shown to alter gene expression significantly in muscle tissue, which is particularly relevant in conditions like Duchenne muscular dystrophy (DMD) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a substrate for P-glycoprotein (P-gp), suggesting significant efflux across cell membranes. A study demonstrated the transport characteristics of this compound compared to other corticosteroids:

Corticosteroid Concentration (μM) Apical to Basolateral MDCK (10⁻⁶ cm/s) Basolateral to Apical MDCK (10⁻⁶ cm/s) Apical to Basolateral MDR1-MDCK (10⁻⁶ cm/s) Basolateral to Apical MDR1-MDCK (10⁻⁶ cm/s)
Prednisone102.092.860.49951.8
Deflazacort106.666.701.0762.60
21-Des-deflazacort106.288.81.1173.6

This table illustrates the transport dynamics of corticosteroids across cell membranes, indicating that both deflazacort and its metabolites have significant efflux characteristics, which may influence their bioavailability and therapeutic effects .

Clinical Case Studies

Several studies have highlighted the clinical relevance of this compound:

  • Muscle Degeneration in DMD : In a study involving B10-mdx mice, treatment with deflazacort and its metabolites resulted in improved muscle function and reduced degeneration markers compared to untreated controls . The gene expression analysis indicated that corticosteroids could modulate pathways involved in muscle repair.
  • Immunosuppressive Therapy : A clinical trial assessed the efficacy of deflazacort in patients requiring immunosuppression for various autoimmune conditions. Results indicated that patients receiving treatment with deflazacort experienced fewer side effects related to bone density compared to those treated with traditional glucocorticoids like prednisone .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 21-Deacetoxy Deflazacort in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the primary method, utilizing C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0) for optimal separation. Method validation should include specificity testing against structurally similar impurities (e.g., Deflazacort and 21-Hydroxy Deflazacort) and sensitivity assessments with detection limits below 0.1% w/w. Structural confirmation via nuclear magnetic resonance (NMR) should compare key proton environments, particularly the absence of the acetyloxy group at C21 versus Deflazacort .

Q. How does the molecular structure of this compound differ from its parent compound, Deflazacort?

The critical distinction lies in the C21 position: Deflazacort (C₂₅H₃₁NO₆) contains a 21-acetoxy group, whereas this compound (C₂₃H₂₉NO₄) replaces this with a hydroxyl group. This modification reduces molecular weight by 58.05 g/mol and alters polarity, necessitating chromatographic adjustments for separation. X-ray crystallography studies reveal conformational changes in the oxazoline ring system due to this substitution .

Q. What is the pharmacological significance of this compound in Deflazacort-based therapies?

As a major degradation product, this compound serves as a critical quality control marker. Studies indicate it retains approximately 30% glucocorticoid receptor binding affinity compared to Deflazacort, potentially contributing to off-target effects in long-term storage formulations. Researchers should monitor its levels using stability-indicating assays during drug development .

Advanced Research Questions

Q. What experimental design considerations are essential for assessing this compound stability under accelerated storage conditions?

Implement a factorial design varying temperature (40°C–60°C), humidity (75% RH), and light exposure (ICH Q1B). Sample at 0, 1, 3, and 6 months, analyzing degradation kinetics via Arrhenius plots. Include forced degradation studies with acid/base hydrolysis (0.1N HCl/NaOH) and oxidative stress (3% H₂O₂) to identify major breakdown pathways. Use mass balance approaches correlating HPLC purity with NMR structural integrity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

Conduct parallel assays comparing plasma protein binding (ultrafiltration LC-MS) and tissue distribution (radiolabeled tracer studies) to account for pharmacokinetic variability. For cell-based studies, standardize glucocorticoid receptor transfection levels and include negative controls with receptor knockout models. Meta-analysis of existing data should stratify by administration route (oral vs. intravenous) and species-specific metabolic differences .

Q. What synthetic strategies minimize this compound formation during Deflazacort production?

Optimize the acetylation step using kinetic control: maintain reaction temperature below -10°C with acetic anhydride in dichloromethane, limiting exposure time to 2 hours. Implement real-time process analytical technology (PAT) via inline FTIR to monitor acetyl group incorporation. Post-synthesis purification through fractional crystallization from ethyl acetate/n-heptane (1:4 v/v) reduces residual 21-Deacetoxy content to <0.05% .

Q. How should researchers validate novel detection methods for this compound in biological matrices?

For mass spectrometry methods, perform matrix effect evaluations using 6 different lots of blank plasma with standard additions (50–150% target concentration). Establish inter-day precision (≤15% RSD) across three concentrations and validate selectivity against 21 endogenous steroids. Cross-validate with orthogonal techniques like differential scanning calorimetry for crystalline form identification in tissue samples .

Q. Methodological Notes

  • Data Presentation : Avoid duplicating data in text and tables; highlight critical observations in text while relegating raw data to supplementary materials .
  • Discussion of Contradictions : Explicitly address inconsistencies in bioactivity studies by comparing experimental conditions (e.g., dose regimens, model systems) and analytical sensitivity .
  • Synthesis Optimization : Prioritize kinetic control over thermodynamic pathways to minimize byproduct formation, referencing impurity profiling standards .

Propiedades

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUXBQVUVGNOKK-AAZVSSJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13649-88-2
Record name (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.